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Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzoic acid

Cat. No.: B556544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
(Hydroxymethyl)benzoic acid (CAS No: 3006-96-0), a versatile intermediate in the
pharmaceutical and polymer industries. This document details the nuclear magnetic resonance
(NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic
properties of the compound, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 4-
(Hydroxymethyl)benzoic acid.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~12.9 Singlet 1H -COOH
7.93 Doublet 2H Ar-H (ortho to -COQOH)
7.42 Doublet 2H ArH (orthoto -
CH20H)
~5.3 Singlet 1H -OH
4.55 Singlet 2H -CH2-
Solvent: DMSO-de

« 13 1
Chemical Shift (8) ppm Assignment
167.5 -COOH
145.2 Ar-C (-CH20H)
129.8 Ar-C (-COOH)
129.2 Ar-CH (ortho to -COOH)
126.9 Ar-CH (ortho to -CH20H)
62.8 -CH2-

Solvent: DMSO-ds

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
~3400-2500 Broad

and alcohol)
~1680 Strong C=0 stretch (carboxylic acid)
~1610, 1580, 1420 Medium C=C stretch (aromatic ring)

C-O stretch and O-H bend

(carboxylic acid)

~1300 Medium

~1015 Medium C-O stretch (primary alcohol)

Technique: KBr Pellet / ATR

Table 4: Mass Spectrometry Data (Electron lonization)

While an experimental mass spectrum for 4-(Hydroxymethyl)benzoic acid is not readily
available in public databases, the fragmentation pattern can be predicted based on the
behavior of similar aromatic carboxylic acids.

miz Proposed Fragment Notes

152 [CsHsOs]* Molecular lon (M*")

135 [CsH702]* Loss of -OH

124 [C7HsO2]*™ Loss of CO

107 [C7H70]* Loss of -COOH

91 [CeHsCH2]* Tropylium ion (rearrangement)
77 [CeHs]* Phenyl cation

Table 5: UV-Vis Spectroscopic Data

Experimental UV-Vis spectra for 4-(Hydroxymethyl)benzoic acid are not widely published.
However, based on the spectra of benzoic acid and other substituted aromatic compounds, the
following absorption maxima can be anticipated.
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Amax (nm) Solvent Assignment
~200-210 Polar T — TU* transition (E-band)
~230-240 Polar T — TT* transition (B-band)

T - TT* transition (R-band,
~270-280 Polar ]
symmetry-forbidden)

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 4-(Hydroxymethyl)benzoic acid is
dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is
added as an internal standard (0O ppm).

¢ Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) is used, operating at 400
MHz for *H NMR and 100 MHz for 13C NMR.

e H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

[e]

Spectral Width: ~16 ppm.

Number of Scans: 16-32.

o

o

Relaxation Delay: 1-2 seconds.

[¢]

Temperature: 298 K.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence.
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[e]

Spectral Width: ~220 ppm.

o

Number of Scans: 1024-4096 (or more, depending on concentration).

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Temperature: 298 K.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 4-(Hydroxymethyl)benzoic acid is finely ground with ~100-200
mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Bruker Tensor 27 FT-IR spectrometer (or equivalent) equipped with a
DTGS detector.

e Acquisition:

[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

[¢]

Background: A spectrum of the pure KBr pellet (or empty ATR crystal) is recorded as the
background and subtracted from the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC-MS).

e Instrumentation: A mass spectrometer with an electron ionization (EI) source.
e Acquisition (El Mode):

o lonization Energy: 70 eV.

o Source Temperature: 200-250 °C.

o Mass Range: m/z 40-300.

o Data Processing: The mass spectrum is generated by plotting the relative abundance of ions
against their mass-to-charge ratio (m/z).

UV-Vis Spectroscopy

e Sample Preparation: A dilute solution of 4-(Hydroxymethyl)benzoic acid is prepared in a
suitable polar solvent (e.g., ethanol, methanol, or water) to an approximate concentration of
10~ to 10> M. A blank solution containing only the solvent is also prepared.

e Instrumentation: A double-beam UV-Vis spectrophotometer.
e Acquisition:

o Wavelength Range: 200-400 nm.

o Scan Speed: Medium.

o Baseline Correction: The spectrum of the solvent blank is recorded and automatically
subtracted from the sample spectrum.

o Data Processing: The absorbance is plotted against the wavelength to obtain the UV-Vis
spectrum. The wavelengths of maximum absorbance (Amax) are identified.

Visualization of a Synthetic Pathway
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4-(Hydroxymethyl)benzoic acid is a key intermediate in various chemical syntheses. One
notable synthesis route involves the selective oxidation of p-xylene. The following diagram
illustrates a generalized workflow for this process.
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Caption: A generalized workflow for the synthesis of 4-(Hydroxymethyl)benzoic acid from p-
xylene.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
4-(Hydroxymethyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556544+#spectroscopic-data-of-4-hydroxymethyl-
benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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